

# In-Depth Technical Guide: Mechanism of Action of JNJ-64264681

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | JNJ-64264681 |           |
| Cat. No.:            | B15577197    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**JNJ-64264681** is an orally bioavailable, potent, and selective second-generation Bruton's tyrosine kinase (BTK) inhibitor.[1][2][3] It functions as an irreversible, covalent antagonist of BTK, a critical non-receptor tyrosine kinase in the B-cell antigen receptor (BCR) signaling pathway.[1][2][3] By targeting BTK, **JNJ-64264681** effectively modulates B-cell activation and proliferation, demonstrating significant therapeutic potential in the treatment of B-cell malignancies and autoimmune diseases.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of **JNJ-64264681**, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of key pathways and workflows.

# Core Mechanism of Action: Irreversible BTK Inhibition

**JNJ-64264681** exerts its therapeutic effect through the specific and covalent inhibition of Bruton's tyrosine kinase (BTK). BTK is a member of the Tec family of kinases and a crucial downstream signaling molecule of the B-cell receptor (BCR).[2] Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream substrates, leading to the activation of transcription factors that govern B-cell proliferation, differentiation, and survival.[1]



**JNJ-64264681** covalently binds to the cysteine residue at position 481 (Cys481) in the ATP-binding domain of BTK.[4] This irreversible binding permanently inactivates the kinase, thereby blocking the downstream signaling cascade.[1] The inhibition of BTK by **JNJ-64264681** prevents the activation of pathways crucial for the growth of malignant B-cells that exhibit overexpression of BTK.[1]

### **Signaling Pathway**

The following diagram illustrates the B-cell receptor signaling pathway and the point of intervention by **JNJ-64264681**.



Click to download full resolution via product page

Figure 1: JNJ-64264681 Inhibition of the BCR Signaling Pathway.

### **Potency and Selectivity**

**JNJ-64264681** is a highly potent and selective inhibitor of BTK. Its potency as an irreversible inhibitor is best characterized by the second-order rate constant (kinact/KI).[5]

### **Quantitative Potency and Selectivity Data**



| Parameter                                 | Value                                | Assay                         |
|-------------------------------------------|--------------------------------------|-------------------------------|
| BTK Inhibition                            |                                      |                               |
| kinact/KI                                 | Data not publicly available          | Biochemical Assay             |
| IC50 (Biochemical)                        | Data not publicly available          | IMAP / LanthaScreen           |
| IC50 (Cellular)                           | Data not publicly available          | Cellular BTK Inhibition Assay |
| Kinome Selectivity                        | Exceptionally selective              | KINOMEscan Profiling          |
| Off-target kinases inhibited >50% at 1 μM | Specific data not publicly available | KINOMEscan                    |

Note: Specific quantitative values for potency and a detailed kinome scan profile are not yet publicly available in the reviewed literature. The available information emphasizes the high potency and exceptional selectivity of **JNJ-64264681**.

## **Preclinical Efficacy**

**JNJ-64264681** has demonstrated significant oral efficacy in preclinical models of both B-cell malignancies and autoimmune diseases.[2]

# Oncology: Diffuse Large B-Cell Lymphoma (DLBCL) Xenograft Model

In preclinical xenograft models of DLBCL, oral administration of **JNJ-64264681** resulted in significant tumor growth inhibition.

| Animal Model                             | Dosing                                         | Efficacy Outcome                                                 |
|------------------------------------------|------------------------------------------------|------------------------------------------------------------------|
| DLBCL Patient-Derived<br>Xenograft (PDX) | Specific dosing regimen not publicly available | Quantitative tumor growth inhibition data not publicly available |

# Autoimmune Disease: Rat Collagen-Induced Arthritis (CIA) Model



**JNJ-64264681** has shown robust efficacy in a rat model of collagen-induced arthritis, a model for human rheumatoid arthritis.

| Animal Model                         | Dosing                                         | Efficacy Outcome                                                                         |
|--------------------------------------|------------------------------------------------|------------------------------------------------------------------------------------------|
| Rat Collagen-Induced Arthritis (CIA) | Specific dosing regimen not publicly available | Quantitative reduction in arthritis scores and joint inflammation not publicly available |

## **Clinical Pharmacokinetics and Pharmacodynamics**

A Phase 1, first-in-human study was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of **JNJ-64264681** in healthy volunteers. [6] The study involved single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[6]

**Pharmacokinetic Parameters** 

| Parameter                             | Value            | Study Cohort           |
|---------------------------------------|------------------|------------------------|
| Mean Terminal Half-life (t1/2)        | 1.6 - 13.2 hours | SAD Cohorts            |
| Time to Steady State                  | By day 2         | MAD Cohorts            |
| Preclinical Half-life (rats and dogs) | < 2 hours        | Preclinical studies[1] |

### **Pharmacodynamics: BTK Occupancy**

The pharmacodynamic effect of **JNJ-64264681** was assessed by measuring the occupancy of BTK in peripheral blood mononuclear cells (PBMCs).

| Dose (Single Oral<br>Administration) | Time Point     | Mean BTK Occupancy |
|--------------------------------------|----------------|--------------------|
| 200 mg                               | 4 hours (peak) | ≥90%[6]            |
| 400 mg                               | 4 hours (peak) | ≥90%[6]            |



# **Experimental Protocols Biochemical BTK Inhibition Assays**

- IMAP (Immobilized Metal Affinity-based Phosphorescence) Assay: This assay was utilized
  for the determination of the half-maximal inhibitory concentration (IC50) at a fixed time point.
  The assay measures the phosphorylation of a substrate peptide by BTK. The binding of the
  phosphorylated substrate to the IMAP beads results in a fluorescence signal, which is
  quenched in the presence of an inhibitor.
- LanthaScreen™ Kinase Assay: This time-resolved fluorescence resonance energy transfer
  (TR-FRET) assay was used to determine the binding kinetics of JNJ-64264681 to BTK. The
  assay measures the binding of a fluorescently labeled antibody to a phosphorylated
  substrate. Inhibition of BTK by JNJ-64264681 prevents substrate phosphorylation, leading to
  a decrease in the FRET signal. The rate of this decrease is used to calculate the secondorder rate constant (kinact/KI).

### **Kinome Selectivity Profiling**

KINOMEscan™: The selectivity of JNJ-64264681 was assessed against a panel of human kinases using the KINOMEscan™ platform. This method is based on a competition binding assay where the test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured by quantitative PCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates inhibition.

### In Vivo Efficacy Models

- Diffuse Large B-Cell Lymphoma (DLBCL) Xenograft Model: Patient-derived DLBCL cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, mice are treated with JNJ-64264681 or vehicle control. Tumor volume is measured regularly to assess the anti-tumor efficacy.
- Rat Collagen-Induced Arthritis (CIA) Model: Arthritis is induced in rats by immunization with type II collagen emulsified in Freund's adjuvant. After the onset of arthritis, rats are treated with JNJ-64264681 or vehicle control. The severity of arthritis is assessed by scoring paw swelling and inflammation.



#### **Clinical BTK Occupancy Assay**

Irreversible BTK Occupancy Assay: Whole blood samples are collected from subjects at
various time points after dosing. Peripheral blood mononuclear cells (PBMCs) are isolated,
and the level of unoccupied BTK is measured. This is typically done using a probe that binds
to the active site of BTK. The percentage of BTK occupancy is then calculated by comparing
the amount of unoccupied BTK in treated samples to that in pre-dose or vehicle-treated
samples.

# Experimental and Logical Workflows Drug Discovery and Preclinical Evaluation Workflow





Click to download full resolution via product page

Figure 2: Preclinical Discovery and Evaluation Workflow for JNJ-64264681.



#### **Phase 1 Clinical Trial Workflow**



Click to download full resolution via product page

Figure 3: Workflow of the Phase 1 First-in-Human Clinical Trial of JNJ-64264681.

#### Conclusion

**JNJ-64264681** is a potent, selective, and irreversible covalent inhibitor of Bruton's tyrosine kinase. Its mechanism of action, centered on the disruption of the B-cell receptor signaling pathway, has been well-characterized through a series of preclinical and clinical investigations. The compound has demonstrated significant efficacy in models of B-cell malignancies and autoimmune disorders. The favorable pharmacokinetic and pharmacodynamic profile, particularly the sustained BTK occupancy observed in clinical trials, supports its ongoing



development as a promising therapeutic agent for relevant patient populations. Further disclosure of detailed quantitative potency, selectivity, and preclinical efficacy data will provide a more complete understanding of its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Discovery of JNJ-64264681: A Potent and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Diffuse large B-cell lymphoma patient-derived xenograft models capture the molecular and biological heterogeneity of the disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Phase 1 First-in-Human Pharmacokinetic and Pharmacodynamic Study of JNJ-64264681, a Covalent Inhibitor of Bruton's Tyrosine Kinase PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Mechanism of Action of JNJ-64264681]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15577197#jnj-64264681-mechanism-of-action]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com